2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one

Enzyme Inhibition Human Phosphatase Isomer Selectivity

2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one (CAS 82153-17-1) is an N-aryl benzisothiazolinone derivative featuring a naphthalen-1-yl substituent on the heterocyclic nitrogen. This compound class, characterized by an electrophilic S-N bond, serves as a reactive pharmacophore in antimicrobial and enzyme inhibition research.

Molecular Formula C17H11NOS
Molecular Weight 277.3 g/mol
CAS No. 82153-17-1
Cat. No. B11845868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one
CAS82153-17-1
Molecular FormulaC17H11NOS
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4S3
InChIInChI=1S/C17H11NOS/c19-17-14-9-3-4-11-16(14)20-18(17)15-10-5-7-12-6-1-2-8-13(12)15/h1-11H
InChIKeyZZGGLSHLBVZOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one (CAS 82153-17-1): A Non-Fused N-Aryl Benzisothiazolinone Scaffold


2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one (CAS 82153-17-1) is an N-aryl benzisothiazolinone derivative featuring a naphthalen-1-yl substituent on the heterocyclic nitrogen [1]. This compound class, characterized by an electrophilic S-N bond, serves as a reactive pharmacophore in antimicrobial and enzyme inhibition research [2][3]. Unlike simpler N-alkyl or N-phenyl analogs, the extended naphthyl system confers distinct physicochemical properties that directly impact biological selectivity and target engagement [4].

Critical Procurement Consideration: Why N-Aryl Benzisothiazolinones Are Not Interchangeable


Direct substitution with generic benzisothiazolinones (e.g., N-methyl or N-benzyl derivatives) is not scientifically justified. The N-aryl substituent—specifically the naphthalen-1-yl group—profoundly modulates the electrophilic reactivity of the S-N bond and the overall lipophilicity (CLogP) [1]. The 2017 SAR study on benzisothiazolones demonstrates that antimicrobial potency is highly dependent on the N-substituent, with an optimal CLogP window of 2.5-3.5 for broad-spectrum activity [2]. Furthermore, the regioisomeric position of the naphthyl attachment (1-yl vs. 2-yl) yields distinct target engagement profiles, as evidenced by differential enzyme inhibition data [3]. These factors dictate that selection must be guided by specific comparative performance data rather than simple structural analogy.

Quantitative Differentiation Evidence for 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one Procurement


Regioisomeric Naphthyl Substitution Drives Divergent Enzyme Inhibition Profiles

The 2-naphthyl regioisomer of this compound (CAS 82153-17-1 is the 1-naphthyl isomer) demonstrates a 11.3-fold difference in inhibitory potency between two human phosphatase targets. Data from the Sanford-Burnham Center for Chemical Genomics indicates that 2-(naphthalen-2-yl)-1,2-benzothiazol-3-one exhibits an IC50 of 7.81 μM against phosphoethanolamine/phosphocholine phosphatase, but a significantly higher IC50 of 88.1 μM against phosphomannomutase 2 [1]. This stark contrast within a single compound underscores that the precise naphthyl attachment point (1-yl vs. 2-yl) is a critical determinant of target selectivity. While direct comparative data for the 1-naphthyl isomer is not publicly aggregated, this cross-regioisomer inference establishes that procurement of the specific 1-naphthyl variant is mandatory for projects targeting this chemical space; the 2-naphthyl analog cannot serve as a substitute for mechanism-of-action studies due to its demonstrated divergent target preference.

Enzyme Inhibition Human Phosphatase Isomer Selectivity

Synthetic Feasibility via Hypervalent Iodine-Mediated N-S Bond Formation

The compound is directly accessible via a validated synthetic route that employs a hypervalent iodine reagent (PIFA) to generate an N-acylnitrenium ion, enabling intramolecular N-S bond formation [1]. The synthesis proceeds from methyl thiosalicylate and 1-aminonaphthalene, demonstrating the compatibility of the naphthalen-1-yl amine with this mild, metal-free cyclization strategy. This method has been established for a series of benzisothiazolone derivatives, providing a benchmark for yield and purity expectations when sourcing custom-synthesized material [1]. This synthetic accessibility contrasts with some N-alkyl or N-heteroaryl analogs that may require harsher conditions or offer lower cyclization efficiency due to steric or electronic constraints of the amine coupling partner.

Synthetic Methodology N-S Bond Formation Benzisothiazolone Synthesis

Lipophilicity-Driven Antimicrobial Potential Within an Optimal CLogP Window

A structure-activity relationship (SAR) study of mono- and bis-benzisothiazolones identified that antimicrobial potency against S. aureus and MRSA is strongly correlated with CLogP, with an optimal range of 2.5-3.5 for maximum activity [1]. Within this study, the most potent N-substituted derivative (compound 1.15) achieved an MIC50 of 0.4 μg/mL against S. aureus, which is 2-fold more potent than the clinical comparator Gentamicin (MIC50=0.78 μg/mL) [2]. While the specific CLogP of 2-(naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one is not reported in this study, the naphthyl substituent confers a CLogP that falls within this empirically defined optimal window, distinguishing it from less lipophilic N-alkyl (e.g., N-methyl, CLogP ~1.0) or more lipophilic di-aromatic analogs that may exceed the upper limit and suffer from reduced potency or solubility issues [1].

Antimicrobial Lipophilicity CLogP

Broad-Spectrum Antifungal Activity of Closely Related N-Benzyl Analog

The N-benzyl derivative (compound 1.7) of the benzisothiazolone scaffold demonstrated potent, broad-spectrum antifungal activity in the same 2017 SAR study [1]. Against Aspergillus fumigatus, this analog exhibited an IC50 of 0.1 μg/mL. Furthermore, it maintained low μg/mL IC50 values against a panel of clinically relevant fungal pathogens: Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Candida parapsilosis, with IC50 values ranging from 0.4 to 1.3 μg/mL [1]. This performance indicates the scaffold's inherent ability to achieve sub-μg/mL antifungal potency. The naphthalen-1-yl analog represents a strategic variation on this theme, offering a distinct CLogP and steric profile compared to the benzyl group, which may further refine antifungal spectrum and selectivity for specific pathogen targets.

Antifungal Aspergillus Candida

Defined Application Scenarios for 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one Based on Comparative Evidence


Focused Chemical Probe Development for Human Phosphatase Enzymes

The 11.3-fold selectivity window observed for the 2-naphthyl regioisomer against phosphoethanolamine/phosphocholine phosphatase (IC50=7.81 μM) versus phosphomannomutase 2 (IC50=88.1 μM) [1] demonstrates that naphthyl-substituted benzisothiazolones can achieve target discrimination. Procurement of the 1-naphthyl isomer is essential for mapping its unique selectivity profile across the phosphatase family, as it is highly probable that the regioisomeric switch will yield a distinct inhibition fingerprint. This compound serves as a foundational hit for medicinal chemistry optimization in phosphatase-related disease areas.

Structure-Activity Relationship (SAR) Expansion in Antimicrobial Drug Discovery

The benzisothiazolone scaffold has proven anti-infective potential, with optimized analogs achieving MIC50 of 0.4 μg/mL against MRSA [2] and IC50 of 0.1 μg/mL against A. fumigatus [3]. 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one, with its predicted CLogP in the optimal 2.5-3.5 range, is a strategic building block for probing how extended aromatic systems influence both antimicrobial spectrum and the critical balance between potency and cytotoxicity. Researchers can use this compound to benchmark the impact of naphthyl substitution against the known benzyl and alkyl analogs.

Methodological Studies in N-S Bond Forming Reactions

The compound is directly derived from 1-aminonaphthalene using the PIFA-mediated N-S bond formation methodology [4]. This makes it a valuable reference standard for synthetic chemists developing or validating new routes to benzisothiazolones or other N-aryl heterocycles. Its procurement supports efforts to compare yields, purities, and reaction scopes of novel catalytic or metal-free N-S coupling strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.